1-(Isoquinolin-7-yl)ethan-1-ol is a chemical compound characterized by its isoquinoline structure, which is a bicyclic aromatic compound containing a nitrogen atom. Its molecular formula is with a molecular weight of 173.21 g/mol. This compound features an ethan-1-ol moiety, indicating the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further substituted by an isoquinoline group at the seventh position. The unique structure of 1-(Isoquinolin-7-yl)ethan-1-ol allows for various chemical reactivity and biological interactions, making it an interesting subject for research in medicinal chemistry .
1-(Isoquinolin-7-yl)ethan-1-ol is classified under isoquinoline derivatives, which are known for their diverse biological activities, including potential therapeutic effects. Isoquinoline compounds often exhibit properties such as anticancer activity, neuroprotective effects, and antimicrobial properties . The compound's classification as an alcohol due to the ethan-1-ol moiety further emphasizes its functional versatility in chemical reactions.
The synthesis of 1-(Isoquinolin-7-yl)ethan-1-ol typically involves several methods, primarily focusing on the modification of isoquinoline derivatives. Common synthetic routes include:
One effective method involves the reaction of isoquinoline with acetaldehyde in the presence of reducing agents such as sodium cyanoborohydride, followed by hydrolysis to yield 1-(Isoquinolin-7-yl)ethan-1-ol. This approach allows for the selective introduction of the hydroxyl group while maintaining the integrity of the isoquinoline structure .
The molecular structure of 1-(Isoquinolin-7-yl)ethan-1-ol features:
The structural formula can be represented as follows:
This representation highlights the presence of nitrogen within the aromatic system and indicates potential sites for further chemical reactivity.
1-(Isoquinolin-7-yl)ethan-1-ol can participate in various chemical reactions due to its functional groups:
In synthetic applications, 1-(Isoquinolin-7-yl)ethan-1-ol has been utilized in cross-coupling reactions to form more complex molecular architectures. For instance, oxidative coupling with naphthols has been reported to yield diverse isoquinoline derivatives .
The mechanism of action for 1-(Isoquinolin-7-yl)ethan-1-ol is primarily linked to its interaction with biological targets, which may include enzymes and receptors involved in various physiological processes. Studies indicate that isoquinoline derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects through antioxidant mechanisms.
Research shows that compounds related to isoquinoline structures may influence pathways associated with neuroprotection and cancer therapy, although specific data on 1-(Isoquinolin-7-yl)ethan-1-ol remains limited. Further investigation into its pharmacodynamics and pharmacokinetics is warranted.
Key physical properties include:
Important chemical properties involve:
Relevant data suggests that these properties enhance its potential applications in medicinal chemistry and material science .
1-(Isoquinolin-7-yl)ethan-1-ol has potential applications in various fields:
The unique combination of its structural features and biological activities positions 1-(Isoquinolin-7-yl)ethan-1-ol as a valuable compound for further research and development in medicinal chemistry .
The synthesis of functionalized isoquinoline derivatives leverages Ugi-4-component reactions (Ugi-4CR) followed by copper-catalyzed annulation. This one-pot strategy assembles complex isoquinoline cores with high atom economy. The Ugi-4CR first combines an aldehyde, amine, carboxylic acid, and isocyanide to form a bis-amide intermediate. Subsequent copper(I)-catalyzed intramolecular annulation, as demonstrated in pyridine synthesis protocols, facilitates C–N bond formation and aromatization to yield the isoquinoline scaffold [7]. Key to this approach is the ortho-positioning of reactive groups (e.g., 2-bromobenzaldehydes), which directs regioselective cyclization. Sonogashira coupling further enables the introduction of alkynyl side chains at C-1, a precursor for ethanolamine side-chain installation [9].
Table 1: Copper-Catalyzed Annulation Conditions for Isoquinoline Formation
Catalyst System | Temperature (°C) | Yield (%) | Key Functionalization |
---|---|---|---|
CuI/1,10-phenanthroline | 110 | 78 | C-1 alkynylation |
CuBr·SMe₂/DABCO | 100 | 65 | C-3 amination |
CuCl/PPh₃ | 120 | 72 | C-4 alkylation |
Post-Ugi transformations enable stereoselective incorporation of the ethanolamine moiety (–CH(OH)CH₃) at C-7 of the isoquinoline core. The ketone group in 1-(isoquinolin-7-yl)ethanone (synthesized via Ugi-4CR/annulation) serves as a handle for asymmetric reduction. Catalytic hydrogenation using Ru(II)-(S)-BINAP complexes achieves enantioselective reduction (>90% ee), yielding (S)-1-(isoquinolin-7-yl)ethan-1-ol [9]. Alternatively, biocatalytic reduction with Lactobacillus kefir alcohol dehydrogenases provides the (R)-enantiomer with comparable selectivity. The ethanolamine side chain’s stereochemistry significantly influences biological activity; for example, (S)-enantiomers exhibit enhanced binding to neurological targets [5].
Palladium-catalyzed intramolecular arylation constructs the isoquinoline core from acyclic precursors. This method employs 2-haloaryl enaminones or imines, which undergo Pd(0)-mediated C–H activation and cyclization. For instance, Pd(OAc)₂/XPhos catalyzes the cascade Heck/Suzuki reaction between 2-iodobenzamides and boronic esters, forming 3,4-disubstituted dihydroisoquinolinones. Subsequent aromatization via dehydration yields 7-substituted isoquinolines, including 1-(isoquinolin-7-yl)ethanone—a direct precursor to the target ethanolamine derivative [9] [7]. Microwave-assisted reductive cyclization of oxazolidines further streamlines this process, achieving 4-substituted isoquinolines in <30 minutes with Pd/C as catalyst [9].
Copper(I) complexes enable efficient C–C bond formation at the isoquinoline C-1 position, critical for ethanolamine side-chain installation. Cu(I)-catalyzed Sonogashira coupling attaches terminal alkynes to 7-bromo-isoquinolines, generating intermediates like 7-(prop-1-yn-1-yl)isoquinoline. Hydration of the alkyne via AuCl₃/AgOTf systems then furnishes the acetyl group, later reduced to ethanolamine [7]. Alternatively, CuBr·SMe₂ catalyzes the coupling of 7-lithioisoquinoline with acetaldehyde, followed by stereoselective reduction. This approach circumvents multi-step sequences, achieving 1-(isoquinolin-7-yl)ethan-1-ol in 3 steps with 85% overall yield [7].
Table 2: Metal-Catalyzed Functionalization Routes to Ethanolamine Side Chains
Method | Catalyst | Key Intermediate | Yield (%) |
---|---|---|---|
Sonogashira/Hydration | CuI/Pd(PPh₃)₄ | 1-(Isoquinolin-7-yl)ethanone | 75 |
Direct Lithiation/Coupling | CuBr·SMe₂ | 1-(Isoquinolin-7-yl)ethan-1-ol | 85 |
Asymmetric Hydrogenation | Ru(II)-(S)-BINAP | (S)-1-(Isoquinolin-7-yl)ethan-1-ol | 92 |
1-(Isoquinolin-7-yl)ethan-1-ol shares biosynthetic origins with plant-derived isoquinoline alkaloids (IQAs), which originate from tyrosine or phenylalanine. Tyrosine undergoes decarboxylation to dopamine, while phenylalanine yields 4-hydroxyphenylacetaldehyde. Condensation of these precursors via norcoclaurine synthase forms the central tetrahydroisoquinoline scaffold. In Coptis japonica, the transcription factor CjbHLH1 directly regulates genes encoding tyrosine decarboxylase (TyDC) and norcoclaurine synthase (NCS), enhancing flux through this pathway [8]. Microbial systems (e.g., Aspergillus insuetus) employ similar routes, as evidenced by the isolation of TMC-120 alkaloids bearing ethanolamine-like side chains from tyrosine-fed cultures [2]. The acetyl group at C-1 of 1-(isoquinolin-7-yl)ethan-1-ol likely arises from pyruvate-derived acetaldehyde incorporation during cyclization.
Enzymatic modifications drive structural diversification in IQAs, including C-7 oxygenation and side-chain decoration. Cytochrome P450 monooxygenases (e.g., CYP80B1) catalyze para-hydroxylation of phenolic rings, positioning oxygen functionalities at C-7 for downstream glycosylation or methylation. In thalictrum plants, 7-hydroxy derivatives undergo O-methylation by COMT-like enzymes to form 7-methoxyisoquinolines, whereas microbial systems favor direct C-1 acetylation via acetyltransferases [2] [5]. The ethanolamine moiety in 1-(isoquinolin-7-yl)ethan-1-ol arises via ketoreductases (KREDs) that stereoselectively reduce 1-(isoquinolin-7-yl)ethanone intermediates. Homologs of salutaridine reductase (SalR), which converts salutaridinol to thebaine in morphine biosynthesis, are implicated in this reduction [8].
Table 3: Enzymes Involved in Isoquinoline Alkaloid Diversification
Enzyme Class | Example | Function | Product Relevance |
---|---|---|---|
Cytochrome P450 | CYP80B1 | C-7 hydroxylation | Enables ethanolamine side-chain addition |
O-Methyltransferase | COMT | 7-O-methylation | Competes with ethanolamine pathway |
Ketoreductase | SalR homolog | Asymmetric reduction | Forms (S)-1-(Isoquinolin-7-yl)ethan-1-ol |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8